molecular formula C5H3ClN2O2 B130305 6-chloropyridazine-3-carboxylic Acid CAS No. 5096-73-1

6-chloropyridazine-3-carboxylic Acid

Cat. No.: B130305
CAS No.: 5096-73-1
M. Wt: 158.54 g/mol
InChI Key: HHGZQZULOHYEOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene . These are crucial components in various biological processes, including energy metabolism and regulation of gene expression.

Mode of Action

The exact mode of action of 6-chloropyridazine-3-carboxylic acid remains unknown . Given its potential targets, it is plausible that the compound interacts with enzymes or proteins involved in the biosynthesis of NAD and/or ethylene, thereby altering their function and leading to downstream effects.

Biochemical Pathways

This compound is believed to affect the biosynthesis pathways of NAD and/or ethylene . NAD is a coenzyme found in all living cells, playing essential roles in metabolic processes. On the other hand, ethylene is a plant hormone involved in growth and development. Disruption of these pathways could lead to significant downstream effects, potentially altering cellular metabolism or plant growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. The process includes dissolving 3-chloro-6-methylpyridazine in concentrated sulfuric acid and then slowly adding finely powdered potassium dichromate while maintaining the temperature below 50°C. The mixture is then stirred for an additional four hours at 50°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often use continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

    Esterification: Esters of this compound.

    Reduction: 6-chloropyridazine-3-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloropyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and makes it particularly useful in the synthesis of stearoyl-CoA desaturase inhibitors . Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-chloropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGZQZULOHYEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423491
Record name 6-chloropyridazine-3-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-73-1
Record name 6-Chloro-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-73-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloropyridazine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropyridazine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Potassium dichromate (3.3 g, 11.2 mmol) was added in portions to a solution of 3-Chloro-6-methyl-pyridazine (1.2 g, 9.3 mmol) in H2SO4 (10 ml). After addition the mixture is stirred at 50° C. on. The reaction was pored on ice and the mixture was extracted three times with diethyl ether. The combined organic phases were dried and concentrated to give the title compound (840 mg, 57%). LC-MS (M++1): 159 and 161 (3:1). Step 2: 6-Chloro-pyridazine-3-carboxylic acid methyl ester: A solution of 6-chloro-pyridazine-3-carboxylic acid (700 mg, 4.53 mmol) in thionyl chloride (15 ml) was refluxed for 3 h. The reaction was cooled to ambient temperature and evaporated to dryness. Sodium methoxide (244 mg, 4.53 mmol) in MeOH (20 ml) was added to the residue and the solution was stirred on at room temperature (rt). H2O was added and the mixture was extracted three times with DCM. The combined organic phases were dried and concentrated. Flashchromatography (SiO2, Heptane/EtOAc 1:1) afforded 560 mg (72%) of the title compound. 1H NMR (CDCl3), δ (ppm): 4.09 (s, 3 H), 7.69 (d, 1 H), 8.18 (d, 1 H).LC-MS (M++1): 173 and 175 (3:1). Step 3: 6-Methoxy-pyridazine-3-carboxylic acid methyl ester: A solution of 6-chloro-pyridazine-3-carboxylic acid methyl ester in NaOMe in MeOH (1M, 10 ml) was refluxed on. H2O was added and the mixture was extracted three times with DCM to give organic phase I. The combined organic phases I were dried and concentrated to give the title compound (40 mg, 10%). The water phase was acidified with concentrated hydrochloric acid and extracted three times with DCM to give organic phase II. The combined organic phases II were dried and concentrated to give 6-methoxy-pyridazine-3-carboxylic acid (LC-MS (M++1): 155) (230 mg, 65%). A solution of 6-methoxy-pyridazine-3-carboxylic acid in thionyl chloride (6 ml) was refluxed for 3 h. The reaction was cooled to ambient temperature and evaporated to dryness. MeOH (10 ml) was added to the residue and the solution was stirred on at rt. Saturated NaHCO3 (aq) was added and the mixture was extracted three times with DCM. The combined organic phases were dried and concentrated to give the title compound (253 mg, 100%). LC-MS (M++1): 169. Step 4: 4-Ethyl-5-(6-methoxy-pyridazin-3-yl)-2,4-dihydro-[1,2,4]triazole-3-thione: NaOMe (86 mg, 1.6 mmol) was added to a solution of 6-methoxy-pyridazine-3-carboxylic acid methyl ester (210 mg, 1.25 mmol) and 4-ethyl-3-thiosemicarbazide (190 mg, 1.6 mmol) in MeOH (6 ml) and the mixture was heated to 70° C. at 72 h. The reaction was cooled to ambient temperature and evaporated to dryness. H2O (10 ml) was added to the residue and the mixture was acidified with concentrated hydrochloric acid and the title compound 35 mg (12%) was collected by filtration. LC-MS (M++1): 238.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6 mL
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Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-chloro-6-methylpyridazine (12.8 g, 100 mol) in concentrated H2SO4 (100 mL) was added powered K2Cr2O7 (35.3 g, 120 mmol) slowly at 50° C. The reaction mixture was stirred at 50° C. for 4 h, and poured into the iced water carefully. The mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over Na2SO4, and filtered. The solvent was removed under vacuum to afford the 6-chloropyridazine-3-carboxylic acid (9.25 g, 59%), which was used directly in the next step. 1H NMR (DMSO-d6, 400 MHz): δ8.21 (d, J=4.8 Hz, 1H), 8.06 (d, J=4.8 Hz, 1H).
Quantity
12.8 g
Type
reactant
Reaction Step One
[Compound]
Name
K2Cr2O7
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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